molecular formula C28H44N10O12S2 B606640 L-Cysteine, L-cysteinyl-L-histidyl-L-alpha-glutamyl-L-alanyl-L-seryl-L-glutaminyl- CAS No. 1068524-58-2

L-Cysteine, L-cysteinyl-L-histidyl-L-alpha-glutamyl-L-alanyl-L-seryl-L-glutaminyl-

Cat. No. B606640
M. Wt: 776.83
InChI Key: PBMDUICGBHXMTM-ABEVXSGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CHEC-7 is a neuroprotective cyclic heptapeptide.

Scientific Research Applications

Enzymatic Activity and Specificity

Gamma-glutamyl-cysteine synthetase, an enzyme from bovine lens, shows specificity for L-cysteine and related amino acids in forming γ-glutamyl peptides, indicating the enzyme's preference for cysteine moieties (Rathbun, 1967).

Biotechnological Production

Analytical and Diagnostic Applications

  • A modified carbon paste electrode was used for the electrocatalytic oxidation and determination of L-cysteine, indicating its applicability in analytical chemistry (Raoof et al., 2006).

Nutritional Implications

  • L-Cysteine plays a critical role in cellular homeostasis, being a precursor for protein synthesis and production of other significant compounds like glutathione and hydrogen sulfide (Yin et al., 2016).

Photochemical Studies

  • Research on the photochemical addition of amino acids and peptides to DNA includes findings on the reactivity of cysteine, highlighting its potential significance in DNA-related studies (Shetlar et al., 1984).

properties

CAS RN

1068524-58-2

Product Name

L-Cysteine, L-cysteinyl-L-histidyl-L-alpha-glutamyl-L-alanyl-L-seryl-L-glutaminyl-

Molecular Formula

C28H44N10O12S2

Molecular Weight

776.83

IUPAC Name

(2R,5S,8S,11S,14S)-14-((S)-2-((R)-2-amino-3-mercaptopropanamido)-3-(1H-imidazol-4-yl)propanamido)-5-(3-amino-3-oxopropyl)-8-(hydroxymethyl)-2-(mercaptomethyl)-11-methyl-4,7,10,13-tetraoxo-3,6,9,12-tetraazaheptadecanedioic acid

InChI

1S/C28H44N10O12S2/c1-12(22(43)37-18(8-39)27(48)35-15(2-4-20(30)40)25(46)38-19(10-52)28(49)50)33-24(45)16(3-5-21(41)42)34-26(47)17(6-13-7-31-11-32-13)36-23(44)14(29)9-51/h7,11-12,14-19,39,51-52H,2-6,8-10,29H2,1H3,(H2,30,40)(H,31,32)(H,33,45)(H,34,47)(H,35,48)(H,36,44)(H,37,43)(H,38,46)(H,41,42)(H,49,50)/t12-,14-,15-,16-,17-,18-,19-/m0/s1

InChI Key

PBMDUICGBHXMTM-ABEVXSGRSA-N

SMILES

C[C@H](NC([C@@H](NC([C@@H](NC([C@@H](N)CS)=O)Cc1nc[nH]c1)=O)CCC(O)=O)=O)C(N[C@H](C(N[C@H](C(N[C@H](C(O)=O)CS)=O)CCC(N)=O)=O)CO)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CHEC-7;  CHEC 7;  CHEC7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Cysteine, L-cysteinyl-L-histidyl-L-alpha-glutamyl-L-alanyl-L-seryl-L-glutaminyl-
Reactant of Route 2
L-Cysteine, L-cysteinyl-L-histidyl-L-alpha-glutamyl-L-alanyl-L-seryl-L-glutaminyl-
Reactant of Route 3
L-Cysteine, L-cysteinyl-L-histidyl-L-alpha-glutamyl-L-alanyl-L-seryl-L-glutaminyl-
Reactant of Route 4
L-Cysteine, L-cysteinyl-L-histidyl-L-alpha-glutamyl-L-alanyl-L-seryl-L-glutaminyl-
Reactant of Route 5
L-Cysteine, L-cysteinyl-L-histidyl-L-alpha-glutamyl-L-alanyl-L-seryl-L-glutaminyl-
Reactant of Route 6
L-Cysteine, L-cysteinyl-L-histidyl-L-alpha-glutamyl-L-alanyl-L-seryl-L-glutaminyl-

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